molecular formula C8H9ClN2O B13830325 2-(3-Chlorophenyl)-2-hydroxyethanimidamide

2-(3-Chlorophenyl)-2-hydroxyethanimidamide

Cat. No.: B13830325
M. Wt: 184.62 g/mol
InChI Key: JIBSNXLXIUOLCJ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-hydroxyethanimidamide is an organic compound with a molecular structure that includes a chlorophenyl group attached to a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-hydroxyethanimidamide typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reduction conditions to yield the desired hydroxyethanimidamide. Common reagents used in this process include sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)-2-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxyethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-hydroxyethanimidamide
  • 2-(4-Chlorophenyl)-2-hydroxyethanimidamide
  • 2-(3-Bromophenyl)-2-hydroxyethanimidamide

Uniqueness

2-(3-Chlorophenyl)-2-hydroxyethanimidamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11)

InChI Key

JIBSNXLXIUOLCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=N)N)O

Origin of Product

United States

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